1-(2-chlorobenzyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, a methylpyridinyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form the 2-chlorobenzyl intermediate.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring through cyclization reactions.
Coupling with Methylpyridinyl Group: The final step involves coupling the pyrrolidine intermediate with the 6-methylpyridin-2-yl group under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chlorobenzyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of advanced materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chloro-3-(2-chlorobenzyl)-6-methylpyridin-2-yl)piperazine: This compound shares structural similarities but differs in the presence of a piperazine ring instead of a pyrrolidine ring.
2-chloro-1-(6-methylpyridin-2-yl)ethan-1-one: This compound has a simpler structure with a chlorobenzyl and methylpyridinyl group but lacks the pyrrolidine carboxamide moiety.
Properties
Molecular Formula |
C18H18ClN3O2 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-5-4-8-16(20-12)21-18(24)14-9-17(23)22(11-14)10-13-6-2-3-7-15(13)19/h2-8,14H,9-11H2,1H3,(H,20,21,24) |
InChI Key |
OSPJYTAPYGJSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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